N'-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride
Description
N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a furan ring attached to a carbohydrazide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N'-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2.ClH/c1-6-5-8(11)13-10(12-6)15-14-9(16)7-3-2-4-17-7;/h2-5H,1H3,(H,14,16)(H3,11,12,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMSXODYVBCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=CC=CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction using an amine source.
Furan Ring Attachment: The furan ring is attached through a coupling reaction with a furan derivative.
Carbohydrazide Formation: The carbohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and furan groups can participate in nucleophilic substitution reactions with halogenated compounds, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles; often in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function, leading to potential antiviral or anticancer effects.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride can be compared with other similar compounds, such as:
2-aminopyrimidin-4(3H)-one: A related pyrimidine derivative with different functional groups.
N-(2-fluoro-4-(furan-2-yl)-6-(4-methoxybenzylamino)pyrimidin-5-yl)formamide: Another pyrimidine-furan compound with distinct substituents.
Pyrrolo[2,3-d]pyrimidines: Compounds with a fused pyrimidine ring system, exhibiting unique biological activities.
The uniqueness of N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Biological Activity
N'-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride is a novel compound with a unique chemical structure that integrates a pyrimidine ring, an amino group, and a furan moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
The compound is characterized by the following properties:
- Molecular Formula : C₁₀H₁₃ClN₄O
- Molecular Weight : 232.7 g/mol
- CAS Number : 2034528-05-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
- Nucleic Acid Interaction : It has the potential to bind to DNA and RNA, thereby affecting their function and stability, which is particularly relevant in antiviral applications.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Antiviral Activity
In vitro studies have shown that this compound possesses antiviral activity against several viruses. Its effectiveness against the SARS-CoV-2 main protease (Mpro) has been particularly noted. The compound's IC50 values were determined through enzymatic assays, showing promising inhibition levels comparable to known antiviral agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell type. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent publication evaluated the antimicrobial efficacy of this compound in clinical isolates of Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at low concentrations, suggesting potential as a therapeutic agent for treating infections caused by resistant strains. -
Antiviral Research Against SARS-CoV-2 :
Another significant study focused on the compound's ability to inhibit SARS-CoV-2 Mpro. The research demonstrated that it could serve as a lead compound for developing new antiviral drugs, showing an IC50 of approximately 12 µM with minimal cytotoxicity in human cell lines. -
Anticancer Investigations :
A comprehensive evaluation of the anticancer properties revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride, and how are intermediates characterized?
- Methodology : Synthesis typically involves condensation reactions between furan-2-carbohydrazide derivatives and substituted pyrimidine aldehydes under reflux conditions. For example, hydrazide intermediates are prepared by reacting furan-2-carboxaldehyde with hydrazine hydrate, followed by coupling with 4-amino-6-methylpyrimidine-2-carbaldehyde in ethanol or methanol. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Characterization : Key techniques include:
- FT-IR : Confirmation of C=O (1650–1680 cm⁻¹), NH (3130–3350 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identification of furan protons (δ 6.5–7.8 ppm), pyrimidine NH₂ (δ 5.8–6.2 ppm), and hydrazide NH (δ 8.6–11.9 ppm) .
- Elemental analysis : Verification of C, H, N content (e.g., C: 52–59%, N: 10–20%) .
Q. How are crystallographic parameters determined for this compound, and what software is used for refinement?
- Methodology : Single crystals are grown via slow evaporation (ethanol/methanol at RT). X-ray diffraction data collected on Bruker D8 Venture or similar systems.
- Software : SHELX suite (SHELXL for refinement) is standard for solving structures. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are common, with hydrogen bonds (N–H⋯O, O–H⋯N) stabilizing the lattice .
- Key metrics : R-factor < 0.05, bond length/angle deviations < 0.01 Å/1° .
Advanced Research Questions
Q. What mechanistic insights explain the anti-inflammatory activity of related carbohydrazide derivatives?
- Methodology :
- In vitro assays : Proteinase inhibition (e.g., leukocyte elastase) and COX-2 enzyme activity measured via spectrophotometry .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to COX-2 (PDB ID: 5KIR). Hydrazide NH forms H-bonds with Arg120/Tyr355, while the furan ring engages in π-π stacking with Tyr385 .
Q. How do tautomeric transformations and cycloaddition reactions impact the reactivity of carbohydrazide derivatives?
- Mechanistic analysis :
- Tautomerism : Hydrazone ↔ azo tautomers identified via UV-Vis (λmax shifts at 280–320 nm) and DFT calculations (B3LYP/6-31G*) .
- [3+2] Cycloaddition : Nitrilimine intermediates (from hydrazonoyl chlorides) react with acetylacetone to form pyrazole or triazole adducts. Regioselectivity depends on electron-withdrawing groups on the pyrimidine ring .
- Experimental validation : LC-MS monitors reaction progress (m/z = 340–360 for cycloadducts) .
Q. What challenges arise in refining disordered crystal structures of hydrazide derivatives?
- Challenges :
- Disorder in furan/pyrimidine rings : Partial occupancy (e.g., 0.575:0.425) requires multi-component refinement in SHELXL. Hydrogen atoms are constrained using riding models (Uiso = 1.2Ueq) .
- Twinned crystals : Non-merohedral twinning (BASF > 0.3) complicates data integration. Strategies include using TWINABS for scaling and excluding weak reflections .
Data Contradiction Analysis
Q. Why do similar carbohydrazide derivatives exhibit divergent biological activities despite structural homology?
- Case study : Compare anti-inflammatory activity of 4c (IC₅₀ = 8.2 µg/mL) vs. 4d (IC₅₀ = 22.4 µg/mL) .
- Factors :
- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance H-bonding with COX-2 vs. electron-donating groups (-OCH₃).
- Solubility : Higher logP in 4d reduces aqueous solubility, limiting bioavailability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
